6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
Synthesis Analysis
Synthesis of "6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole" and its derivatives has been approached through various methodologies. A novel synthesis method based on 1-hydroxyindole chemistry allows for the production of γ-carboline derivatives, highlighting a route for creating compounds with a methoxycarbonyl group at the 4-position, which could be related to the target compound through structural similarities (Somei, Yamada, & Yamamura, 1998). Additionally, functionalized pyrido[2,3-b]indoles synthesis provides insight into complementary routes for creating highly functionalized derivatives, starting from accessible precursors (Forbes, Johnson, & Thompson, 1992).
Molecular Structure Analysis
The structural analysis of related compounds, such as hexahydroazocino[4,3-b]indoles and tetrahydropyrrolo[1′,2′:1,2]pyrrolo[3,4-b]indoles, provides insights into the molecular framework that supports the synthesis of complex indole derivatives. X-ray crystallography and NMR spectral data have been pivotal in determining the conformation and configuration of these molecules, offering a foundation for understanding the molecular structure of "6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole" derivatives (Street et al., 1987).
Chemical Reactions and Properties
The Maillard reaction has been employed to prepare various 6-methoxytetrahydro-β-carboline derivatives, demonstrating the compound's reactivity and potential for creating antioxidants through food flavor interactions. This method showcases the compound's reactivity and its derivatives' moderate antioxidant properties (Goh et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, of "6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole" derivatives, have been explored through various analytical techniques, such as mass spectrometry (LC-MS-MS), to optimize reaction conditions for the synthesis of tetrahydro-β-carboline derivatives. These studies help in understanding the compound's behavior under different conditions (Goh, Mordi, & Mansor, 2015).
Scientific Research Applications
1. Vibrational Spectra and Stable Conformations Study
- Summary of Application : This compound was used in a study to analyze its IR absorption and Raman spectra . The study aimed to understand the optimized structures and the harmonic force fields of stable conformers .
- Methods of Application : The study used density functional theory with the B3LYP, M062X, and BVP86 functionals combined with basis sets of different completeness .
- Results or Outcomes : The study provided a detailed explanation of the spectra based on calculations, and identified the characteristic frequencies of the most stable forms of the compound . The theoretical spectra were analyzed relative to experimental data .
2. Anti-Cancer Agents
- Summary of Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity .
- Methods of Application : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results or Outcomes : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compounds 4a – 4d bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity . The compounds 4e – 4g bearing alkyl, phenyl, and arylated alkyl produced good antiproliferative activity .
3. Inhibitor and Degrader of Estrogen Receptors
- Summary of Application : This compound is used as an inhibitor and degrader of estrogen receptors .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The compound is particularly used in the treatment of ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, or inflammation .
4. Anti-Allergic
- Summary of Application : A derivative of this compound is reported to inhibit degranulation, thus exerting an anti-allergic effect .
- Methods of Application : The specific methods of application are not detailed in the available resources .
- Results or Outcomes : The most potent analog of vanillin has an IC50 of 294 μM .
Future Directions
properties
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-8-2-3-11-10(6-8)9-4-5-13-7-12(9)14-11/h2-3,6,13-14H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMDEOQLJUUNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35764-54-6 (mono-hydrochloride) | |
Record name | 6-Methoxytryptoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30174203 | |
Record name | Pinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
20315-68-8 | |
Record name | Pinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20315-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxytryptoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020315688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXYTRYPTOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR3W85U4GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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